molecular formula C14H15NO B1325438 2-[(3-Oxocyclohexyl)methyl]benzonitrile CAS No. 898785-05-2

2-[(3-Oxocyclohexyl)methyl]benzonitrile

Cat. No.: B1325438
CAS No.: 898785-05-2
M. Wt: 213.27 g/mol
InChI Key: YTGHNPUEYKJZMS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(3-Oxocyclohexyl)methyl]benzonitrile involves several steps. One common synthetic route includes the reaction of cyclohexanone with benzyl cyanide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[(3-Oxocyclohexyl)methyl]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3-Oxocyclohexyl)methyl]benzonitrile has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Oxocyclohexyl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-[(3-Oxocyclohexyl)methyl]benzonitrile can be compared with other similar compounds, such as:

    3-[(3-Oxocyclohexyl)methyl]benzonitrile: This compound has a similar structure but differs in the position of the nitrile group.

    2-[(3-Oxocyclohexyl)methyl]benzaldehyde: This compound has an aldehyde group instead of a nitrile group.

    2-[(3-Oxocyclohexyl)methyl]benzoic acid: This compound has a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.

Biological Activity

2-[(3-Oxocyclohexyl)methyl]benzonitrile is an organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • Molecular Formula : C15_{15}H15_{15}N
  • Molecular Weight : Approximately 213.27 g/mol
  • Structure : The compound features a benzonitrile moiety linked to a cyclohexyl ring with a ketone functional group, contributing to its chemical reactivity and biological interactions.

Synthesis

This compound is synthesized through the reaction of cyclohexanone with benzyl cyanide, often using sodium hydride as a base to facilitate nucleophilic addition. The synthesis process can be summarized as follows:

  • Deprotonation : Cyclohexanone is deprotonated using sodium hydride.
  • Nucleophilic Addition : The resulting anion attacks benzyl cyanide.
  • Purification : The product is purified through standard organic chemistry techniques.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitrile group in the compound allows for strong interactions that can modulate the activity of these targets, potentially influencing various biochemical pathways.

Study 1: Anticancer Potential

A study investigating the anticancer effects of structurally similar compounds reported that derivatives of benzonitrile exhibited significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

CompoundCell LineIC50_{50} (µM)
Compound AHeLa10
Compound BMCF-715
This compoundTBDTBD

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of nitrile-containing compounds. Results indicated that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar effects.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosaTBD

Properties

IUPAC Name

2-[(3-oxocyclohexyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-13-6-2-1-5-12(13)8-11-4-3-7-14(16)9-11/h1-2,5-6,11H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGHNPUEYKJZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642362
Record name 2-[(3-Oxocyclohexyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-05-2
Record name 2-[(3-Oxocyclohexyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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